

1H-Indol-3-ol: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: **1H-Indol-3-ol**

Cat. No.: **B116627**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Among the various indole derivatives, **1H-Indol-3-ol**, also known as indoxylo, and its stable tautomeric form, 3-hydroxy-2-oxindole, have emerged as a particularly promising core structure for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the **1H-Indol-3-ol** scaffold, its synthesis, and its diverse pharmacological applications, with a focus on its potential in anticancer, neuroprotective, and anti-inflammatory drug discovery.

The 1H-Indol-3-ol Scaffold: Structure and Properties

1H-Indol-3-ol exists in a tautomeric equilibrium with the more stable keto form, 2-oxindole. The 3-hydroxy-2-oxindole scaffold, featuring a hydroxyl group at the C3 position, is a key structural motif found in numerous natural products and synthetic compounds with significant biological activities.[4][5] This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, the C3 position is a stereocenter, allowing for the synthesis of chiral molecules with potentially distinct biological profiles.

Synthesis of 1H-Indol-3-ol Derivatives

The synthesis of derivatives based on the **1H-Indol-3-ol** scaffold, particularly the 3-hydroxy-2-oxindole core, has been extensively explored. A common and efficient method involves the reaction of isatins with various nucleophiles.

General Synthesis of 3-Indolyl-3-hydroxy Oxindole Derivatives

A widely adopted, environmentally friendly approach for the synthesis of 3-indolyl-3-hydroxy oxindole derivatives involves the direct reaction of isatins with indoles in an aqueous medium, often catalyzed by a mild base like diethanolamine.[\[6\]](#)

Experimental Protocol: Synthesis of 3-Indolyl-3-hydroxy Oxindole Derivatives[\[6\]](#)

- Reaction Setup: In a round-bottom flask, dissolve the substituted isatin (1 mmol) and the corresponding indole (1 mmol) in water.
- Catalyst Addition: Add diethanolamine (as a catalyst) to the mixture.
- Reaction Condition: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion of the reaction, the solid product is typically collected by filtration. The crude product can be further purified by recrystallization or column chromatography to yield the desired 3-indolyl-3-hydroxy oxindole derivative.

Pharmacological Applications

The **1H-Indol-3-ol** scaffold and its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Derivatives of 3-hydroxy-2-oxindole have shown significant potential as anticancer agents.[\[2\]](#)[\[6\]](#)[\[7\]](#) Their mechanism of action often involves the induction of apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of 3-Indolyl-3-hydroxy Oxindole Derivatives

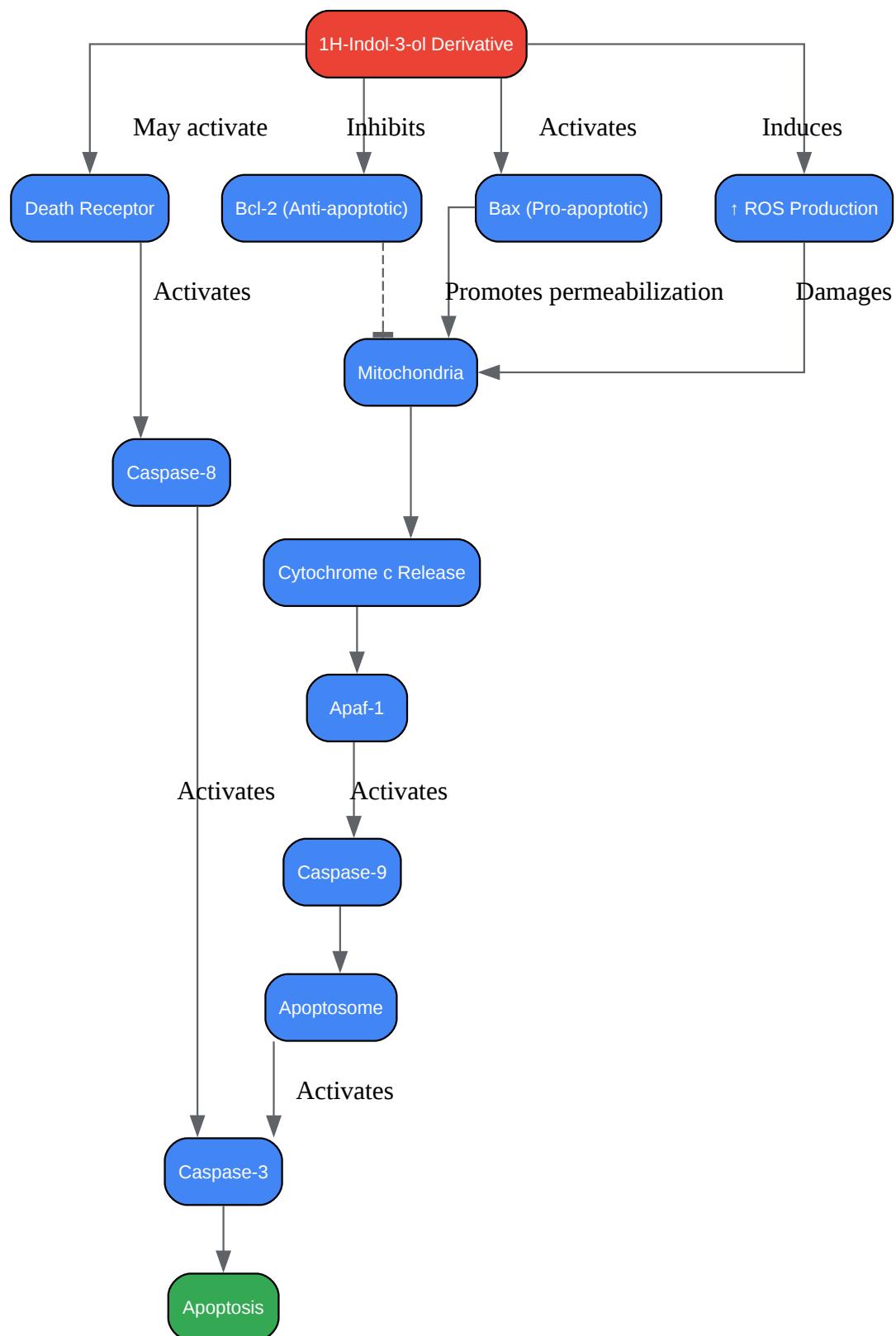
Compound ID	Cancer Cell Line	IC50 (μM)	Reference
VI	Human leukemia (U937)	4.33	[2]
VI	Breast cancer (MCF-7)	5.03	[2]
3u	Rhizoctonia solani (Antifungal)	EC50 = 3.44 mg/L	[5]
3t, 3u, 3v, 3w	Various plant pathogenic fungi	Good to excellent	[5]
9a, 9b	Various cancer cell lines	< 10	[8]

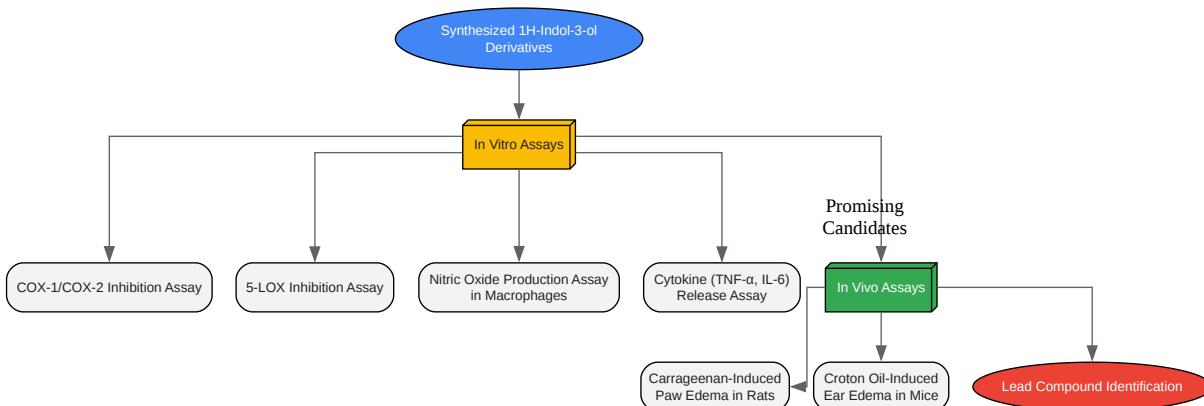
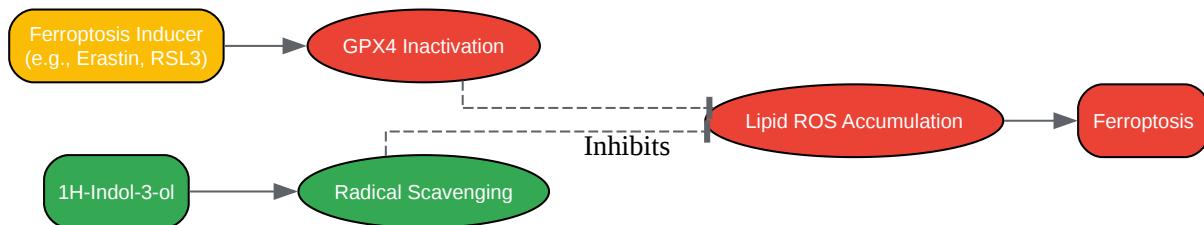
Experimental Protocol: MTT Assay for Cell Viability[\[1\]](#)

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-hydroxy-2-oxindole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Solubilization: Add 100 μ L of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Signaling Pathway: Apoptosis Induction

Many 3-hydroxy-2-oxindole derivatives exert their anticancer effects by inducing apoptosis. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.





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